Benzenemethanamine, 4-bromo-N-butyl-
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Overview
Description
Benzenemethanamine, 4-bromo-N-butyl- is an organic compound with the molecular formula C11H16BrN It is a derivative of benzenemethanamine, where the benzene ring is substituted with a bromine atom at the 4-position and an N-butyl group
Scientific Research Applications
Benzenemethanamine, 4-bromo-N-butyl- has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
Mechanism of Action
Mode of Action
N-(4-bromobenzyl)butan-1-amine is likely to interact with its targets through a variety of chemical reactions. One key interaction is the free radical bromination, a reaction that occurs at the benzylic position . This reaction involves the loss of a hydrogen atom from the benzylic position, which can be resonance stabilized .
Biochemical Pathways
The compound’s bromine atom may be involved in electrophilic aromatic substitution reactions . These reactions could potentially affect various biochemical pathways, depending on the specific targets of the compound.
Result of Action
The molecular and cellular effects of N-(4-bromobenzyl)butan-1-amine’s action would depend on its specific targets and the nature of its interactions with these targets. Given its potential for undergoing electrophilic aromatic substitution reactions , it may cause modifications to biomolecules, potentially altering their function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanamine, 4-bromo-N-butyl- can be achieved through several methods. One common approach involves the alkylation of 4-bromobenzylamine with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of Benzenemethanamine, 4-bromo-N-butyl- may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Substitution Reactions: Benzenemethanamine, 4-bromo-N-butyl- can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, acetonitrile, elevated temperatures.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Major Products Formed:
- Substitution reactions yield various substituted benzenemethanamines.
- Oxidation reactions produce N-oxide derivatives.
- Reduction reactions result in the formation of primary amines.
Comparison with Similar Compounds
- Benzenemethanamine, 4-bromo-N-methyl-
- Benzenemethanamine, 4-chloro-N-butyl-
- Benzenemethanamine, 4-fluoro-N-butyl-
Comparison: Benzenemethanamine, 4-bromo-N-butyl- is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution reactions compared to its chloro or fluoro analogs
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]butan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-2-3-8-13-9-10-4-6-11(12)7-5-10/h4-7,13H,2-3,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNOIXPMJHKLAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209254 |
Source
|
Record name | Benzenemethanamine, 4-bromo-N-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60509-40-2 |
Source
|
Record name | Benzenemethanamine, 4-bromo-N-butyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060509402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, 4-bromo-N-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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